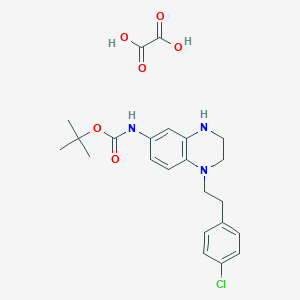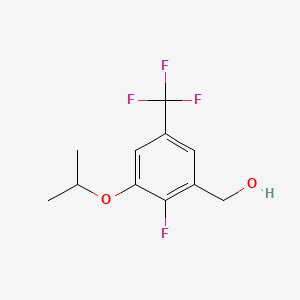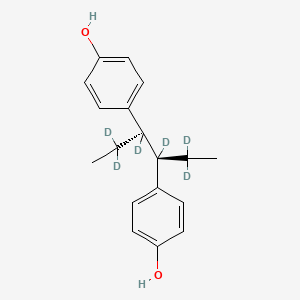![molecular formula C16H27NO6 B14032666 Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the spirocyclic moiety makes it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced by reacting the spirocyclic intermediate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: 2-Amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid.
Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting spirocyclic frameworks.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The spirocyclic structure may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-7-yl)acetate: Similar structure but with a different position of the spirocyclic moiety.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-9-yl)acetate: Another positional isomer.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is unique due to the specific positioning of the spirocyclic moiety, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of specialized applications in various fields.
Propiedades
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)23-14(19)17-12(13(18)20-4)11-5-7-16(8-6-11)21-9-10-22-16/h11-12H,5-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESICRLKQZPDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC2(CC1)OCCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)



![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
